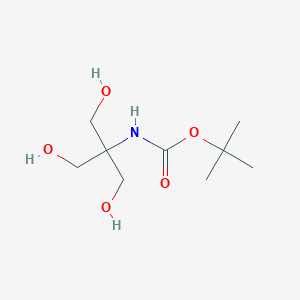

N-Boc-Tris

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFXOUCQTPUBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337896 | |

| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146651-71-0 | |

| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-Tris: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Structure, Synthesis, and Applications of a Versatile Scaffolding Molecule

N-Boc-Tris, chemically known as tert-Butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a crucial intermediate and multifunctional scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structure, featuring a sterically hindered tert-butoxycarbonyl (Boc) protected amine and three primary hydroxyl groups, offers chemists a versatile platform for the construction of complex molecular architectures.[1] This guide provides a detailed examination of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in the field of drug discovery.

Core Structure and Properties

This compound is a derivative of tris(hydroxymethyl)aminomethane (Tris), a common biological buffer.[1] The primary amine of the Tris core is protected by a Boc group, which is notably stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2] This "orthogonal" protection strategy is invaluable in multi-step syntheses, allowing for selective functionalization of the hydroxyl groups while the amine remains shielded.[1]

The molecular structure of this compound provides a compact and multifunctional scaffold. The three free hydroxyl groups serve as versatile handles for further derivatization, enabling the attachment of various chemical entities, such as linkers, payloads, or targeting moieties.[1]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 146651-71-0 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₉NO₅ | [2][4][5] |

| Molecular Weight | 221.25 g/mol | [1][5] |

| Purity | ≥95% | [1][5][6] |

| SMILES | O=C(OC(C)(C)C)NC(CO)(CO)CO | [4][5] |

| Topological Polar Surface Area (TPSA) | 99.02 Ų | [5] |

| logP | -0.7732 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Rotatable Bonds | 4 | [5] |

| Storage Condition | -20°C | [2][6] |

Experimental Protocols

The synthesis of this compound involves the selective protection of the primary amine of tris(hydroxymethyl)aminomethane. Below are detailed experimental protocols for the Boc protection of the amine and the subsequent deprotection.

Synthesis of this compound (Boc Protection of Tris)

This protocol is a generalized procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Tris(hydroxymethyl)aminomethane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tris(hydroxymethyl)aminomethane (1.0 equivalent) in a suitable solvent mixture such as aqueous THF or a water/acetone mixture in a round-bottom flask.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

-

Extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to liberate the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used directly in the next synthetic step after neutralization with a suitable base.

Applications in Drug Development and Research

This compound serves as a versatile building block in several areas of pharmaceutical and chemical research:

-

Pharmaceutical Intermediate: It is a key component in the synthesis of complex organic molecules with specific biological activities. The controlled deprotection of the Boc group allows for precise reaction sequences, which is critical in multi-step drug synthesis.[3]

-

Bioconjugation: The three hydroxyl groups provide attachment points for biomolecules, making this compound an ideal scaffold for creating antibody-drug conjugates (ADCs) or other bioconjugates.[1]

-

Polymer and Material Science: It can be used to introduce reactive hydroxyl groups into polymer systems.[1]

-

Medicinal Chemistry: this compound functions as a core structure in the design of novel therapeutic agents.[1]

-

Probe Development: Its multifunctional nature allows for the construction of small-molecule probes for biological research.[1]

Visualizing the Role of this compound in Synthesis

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.

Caption: Synthetic pathway for the Boc protection of Tris.

Caption: Workflow illustrating the use of this compound as a scaffold.

References

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Tris(hydroxymethyl)aminomethane synthesis - chemicalbook [chemicalbook.com]

- 6. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]

A Technical Guide to N-Boc-Tris (CAS 146651-71-0): Properties, Reactivity, and Applications

Abstract

N-Boc-Tris, with the CAS number 146651-71-0, is a protected derivative of tris(hydroxymethyl)aminomethane (Tris). This technical guide provides an in-depth overview of its chemical and physical properties, key reactivity, and significant applications. As a multifunctional scaffold, this compound features an acid-labile tert-butyloxycarbonyl (Boc) protected amine and three free hydroxyl groups. This unique structure makes it an exceptionally valuable intermediate in pharmaceutical synthesis, bioconjugation, polymer science, and the development of molecular probes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to facilitate its use in advanced chemical synthesis.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a white solid at room temperature.[1][2][3] Its core function is to serve as a protective reagent, utilizing the Boc group to shield the primary amine from unwanted reactions during multi-step syntheses.[1][4]

The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 146651-71-0 | [1][2][3][5] |

| Molecular Formula | C₉H₁₉NO₅ | [5][6] |

| Molecular Weight | 221.25 g/mol | [3][5] |

| Melting Point | 144-146 °C | [1] |

| Boiling Point | 430.5 ± 45.0 °C (Predicted) | [1] |

| Density | 1.0 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% - 99% | [2][5][6] |

| Storage | Room Temperature or -20 °C | [1][6][7] |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | [3] |

| SMILES | O=C(OC(C)(C)C)NC(CO)(CO)CO | [5] |

| InChIKey | PYFXOUCQTPUBOG-UHFFFAOYSA-N | [2][3] |

| Topological Polar Surface Area (TPSA) | 99.02 Ų | [5][8] |

| logP | -0.77 to -1.2 | [3][5] |

| Hydrogen Bond Donors | 4 | [5][8] |

| Hydrogen Bond Acceptors | 5 | [5][8] |

| Rotatable Bonds | 4 | [5] |

| pKa | 10.66 ± 0.46 (Predicted) | [1] |

Reactivity and Synthetic Utility

The primary utility of this compound stems from its orthogonal protection scheme.[7] The Boc group is stable under a wide range of non-acidic conditions, allowing for selective modification of the three hydroxyl groups. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to liberate the primary amine for further functionalization.[6][9] This makes it a cornerstone intermediate for building complex molecular architectures.[9]

Caption: Orthogonal protection workflow of this compound.

This selective reactivity is crucial in drug development, where precise control over synthetic steps is necessary to achieve high yields and purity.[9]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Boc-Group Deprotection This procedure outlines the removal of the Boc protecting group to yield the free amine.

-

Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add an acid solution, typically trifluoroacetic acid (TFA) in DCM (25-50% v/v) or hydrochloric acid (e.g., 4M HCl in dioxane), to the reaction mixture at 0 °C.[10]

-

Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step after neutralization or purified further if necessary.[10]

Protocol 2: General Spectroscopic Characterization This protocol describes a general workflow for confirming the structure and purity of this compound or its derivatives.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or a thin film.[11] Key absorbances include N-H, O-H, C-H, and the characteristic C=O stretch of the carbamate group.

-

Mass Spectrometry (MS): Acquire the mass spectrum using electrospray ionization (ESI) or another soft ionization technique to confirm the molecular weight.[11]

Caption: General workflow for this compound synthesis and verification.

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile building block across several scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a key intermediate for introducing protected amino alcohol moieties into drug candidates, enabling the creation of complex molecular scaffolds.[9]

-

Bioconjugation: The three hydroxyl groups provide versatile handles for attaching biomolecules, such as proteins, peptides, or nucleic acids, to create functional bioconjugates.[7]

-

Polymer and Material Science: It can be used to introduce reactive pendant groups into polymer chains, allowing for the modification of material properties or the attachment of other functional molecules.[7]

-

Probe Development: Its compact and multifunctional nature is ideal for building small-molecule probes for use in chemical biology and diagnostics.[7]

Caption: Key application pathways for this compound.

Safety and Handling

This compound requires careful handling in a laboratory setting. The relevant safety information is summarized below.

Table 3: GHS Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage: Personnel should use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[12] Work should be conducted in a well-ventilated area or a chemical fume hood. The compound should be stored sealed in a dry place.[1][2] While some suppliers recommend room temperature storage, long-term storage at -20°C is also advised to ensure stability.[6][7] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate handling and storage information.

References

- 1. 146651-71-0 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | 146651-71-0 [sigmaaldrich.com]

- 3. tert-Butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate | C9H19NO5 | CID 545378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 146651-71-0 | BroadPharm [broadpharm.com]

- 7. This compound, CAS 146651-71-0 | AxisPharm [axispharm.com]

- 8. 146651-71-0|tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate| Ambeed [ambeed.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

Solubility of N-Boc-Tris in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical parameter of solubility for N-Boc-Tris (tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate) in common organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document serves as a comprehensive resource for researchers to experimentally determine these values. It provides detailed protocols based on the widely accepted shake-flask method, followed by quantification via gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Data Presentation

As quantitative solubility data for this compound is not extensively published, the following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Tetrahydrofuran (THF) | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Toluene | |||||

| Hexanes |

Experimental Protocols

The following methodologies provide a robust framework for determining the equilibrium solubility of this compound.

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish or watch glass, drying oven, desiccator

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or ELSD), appropriate column and mobile phase

Procedure: Preparation of Saturated Solution (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.[1][2]

-

Add Excess Solute: Place an excess amount of solid this compound into a vial. The presence of undissolved solid after the equilibration period confirms that an excess was used.

-

Add Solvent: Add a known volume of the desired organic solvent to the vial.

-

Seal: Securely cap the vial to prevent solvent evaporation.

-

Equilibrate: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.[3]

-

Settle: After the equilibration period, allow the suspension to settle for a short period.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filter: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical for accurate results.

Quantification of Dissolved Solute

The concentration of this compound in the filtered supernatant can be determined using one of the following methods:

This method determines the mass of the dissolved solid after evaporating the solvent.[4][5][6]

-

Weigh Container: Accurately weigh a clean, dry evaporating dish or watch glass.

-

Transfer Filtrate: Accurately transfer a known volume of the filtered saturated solution into the pre-weighed container.

-

Evaporate Solvent: Evaporate the solvent from the filtrate at an appropriate temperature. A gentle stream of nitrogen or air can be used to accelerate evaporation.

-

Dry to Constant Weight: Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. Cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[4][6]

-

Calculate Solubility: The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken. Calculate the solubility in the desired units (g/L, mg/mL).

This method uses chromatography to separate and quantify the concentration of this compound.[7][8][9]

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Prepare Sample Solution: Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject Sample: Inject the diluted sample solution into the HPLC system.

-

Determine Concentration: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. improvedpharma.com [improvedpharma.com]

N-Boc-Tris Stability Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Boc-Tris (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate) under both acidic and basic conditions. Given the importance of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide chemistry and drug development, understanding its stability profile is critical for process development, formulation, and ensuring the integrity of intermediates and final products. This document outlines the degradation pathways of this compound and provides detailed experimental protocols for conducting forced degradation studies to assess its stability.

Core Concepts of this compound Stability

The stability of this compound is primarily dictated by the lability of the Boc protecting group. Generally, carbamates of this nature are known to be stable under neutral and basic conditions but are readily cleaved under acidic conditions.[1] The tris(hydroxymethyl)aminomethane (Tris) core is chemically robust. Therefore, degradation studies focus on the hydrolysis of the N-Boc group.

Under Acidic Conditions: The N-Boc group is highly susceptible to cleavage in the presence of acid.[2] The reaction proceeds via protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, which subsequently deprotonates to isobutene gas. The resulting carbamic acid is unstable and decomposes to liberate the free amine (Tris) and carbon dioxide.[2]

Under Basic Conditions: The N-Boc group is generally stable to hydrolysis under basic conditions.[3] The mechanism of base-catalyzed hydrolysis of carbamates can proceed through an elimination-addition pathway (E1cB), which is less favorable for the tert-butyl group of this compound.[3][4] Consequently, this compound exhibits significant stability in alkaline environments.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for developing and validating stability-indicating analytical methods.[5][7] According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the degradants.[7]

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes the recommended stress conditions for a forced degradation study of this compound, based on ICH guidelines.[5][7]

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | Ambient or Elevated (e.g., 60°C) | 8 hours to 14 days | Significant degradation to Tris |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Ambient or Elevated (e.g., 60°C) | Up to 14 days | Minimal to no degradation |

| Oxidative | 3-30% H₂O₂ | Ambient | Up to 24 hours | Degradation of Tris core possible |

| Thermal | Dry Heat (e.g., 80°C) | Up to 14 days | Minimal degradation | |

| Photolytic | ICH Q1B conditions | Ambient | As per guidelines | Minimal degradation expected |

Experimental Protocols

A detailed experimental protocol for conducting a forced degradation study on this compound is provided below. This includes sample preparation and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analysis.

Preparation of Stock and Stress Samples

a. This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

b. Acidic Stress Sample: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final this compound concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[8]

c. Basic Stress Sample: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final this compound concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[8]

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound from its primary degradant, Tris.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

Mandatory Visualizations

Degradation Pathways

Caption: Acid-catalyzed deprotection of this compound.

Caption: Stability of this compound under basic conditions.

Experimental Workflow

Caption: Workflow for forced degradation study of this compound.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. ijcrt.org [ijcrt.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-Tris in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the use of versatile building blocks that enable the efficient construction of complex and diverse chemical scaffolds. N-Boc-Tris, a derivative of tris(hydroxymethyl)aminomethane (Tris), has emerged as a cornerstone in medicinal chemistry. Its unique trifunctional nature, featuring a Boc-protected primary amine and three primary hydroxyl groups, provides a robust platform for the development of a wide array of bioactive molecules. This technical guide delves into the key applications of this compound, offering insights into its role in the synthesis of enzyme inhibitors and receptor modulators, detailed experimental protocols, and its utility in constructing compound libraries for high-throughput screening.

The Structural Advantage of this compound in Drug Design

The synthetic utility of this compound stems from its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides a stable and readily cleavable protection for the primary amine, allowing for selective modification of the hydroxyl groups.[1] This feature is invaluable in multi-step syntheses, preventing unwanted side reactions and enabling precise control over the introduction of various functionalities.[1] The three hydroxyl groups offer multiple points for derivatization, allowing for the creation of multivalent ligands, dendritic structures, and complex molecular architectures that can effectively probe biological targets.[1]

Key Applications in Medicinal Chemistry

The versatility of the this compound scaffold has led to its application in various therapeutic areas, primarily through the synthesis of enzyme inhibitors and receptor antagonists.

Enzyme Inhibition

Table 1: Representative Enzyme Inhibitory Activities of Tris-Derived Scaffolds

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| Amine-derivatized Tris analogues | Cholinesterases | 0.12 - 2.67[1] |

| Ramipril-Tris Salt | Angiotensin-Converting Enzyme | Not explicitly an inhibitor, but a stable salt form[2] |

Note: This table presents data for compounds with a Tris core, where this compound would be a logical synthetic precursor.

Receptor Agonists and Antagonists

The three-dimensional arrangement of functional groups that can be appended to the this compound core makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs). By strategically positioning pharmacophoric elements on the hydroxyl groups, medicinal chemists can design ligands with high affinity and selectivity for specific receptor subtypes. The ability to create multivalent ligands can also enhance binding affinity through avidity effects.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of this compound in a synthetic workflow. Below are representative protocols for the functionalization of this compound and a general workflow for its use in solid-phase synthesis.

General Procedure for Functionalization of this compound Hydroxyl Groups

This protocol describes a general method for the etherification of the hydroxyl groups of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (typically 3-4 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

-

Add the alkyl halide (3-4 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized this compound derivative.

This is a generalized protocol and reaction conditions may need to be optimized for specific substrates and alkylating agents.

Visualizing Synthetic and Screening Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis and screening of a combinatorial library based on the this compound scaffold.

References

N-Boc-Tris: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Purity, and Application Workflows

N-Boc-Tris, chemically known as tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate, is a versatile trivalent scaffold molecule increasingly utilized in bioconjugation, polymer science, and medicinal chemistry. Its structure, featuring a Boc-protected amine and three primary hydroxyl groups, offers orthogonal reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of commercially available this compound, its purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity

A critical first step in research and development is the sourcing of high-quality starting materials. This compound is available from several commercial suppliers, with purity levels typically ranging from ≥95% to 99%. The table below summarizes the offerings from prominent vendors. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.

| Supplier | Catalog Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| AxisPharm | AP11775 | ≥95% | 146651-71-0 | C9H19NO5 | 221.25 |

| Creative Biolabs | ADC-L-767 | 95% | 146651-71-0 | C9H19NO5 | 221.3 |

| BroadPharm | BP-22402 | 99% | 146651-71-0 | C9H19NO5 | 221.3 |

| Precise PEG | AG-7293 | >96% | 146651-71-0 | C9H19NO5 | 221.3 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for Boc protection and purification of related compounds and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound from Tris

This protocol describes the selective N-protection of tris(hydroxymethyl)aminomethane (Tris) using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Tris (1 equivalent) in a mixture of THF and water.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound by Column Chromatography

Purification of the crude product is essential to achieve high purity. Flash column chromatography is a standard and effective method.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Purity Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound. A reverse-phase method is typically employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm or ELSD.

Procedure:

-

Prepare a sample of this compound at a concentration of approximately 1 mg/mL in the initial mobile phase composition.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and record the chromatogram.

-

Calculate the purity based on the peak area of the main product relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and assess the purity of this compound.

Instrumentation and Conditions:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).

-

Analysis: ¹H NMR and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (in CD₃OD):

-

A singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

A singlet around 3.6-3.8 ppm corresponding to the six protons of the three hydroxymethyl groups (-CH₂OH).

Expected ¹³C NMR Spectral Data (in CD₃OD):

-

A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl group.

-

A signal around 64 ppm corresponding to the hydroxymethyl carbons.

-

A signal around 80 ppm corresponding to the quaternary carbon of the tert-butyl group.

-

A signal around 158 ppm corresponding to the carbonyl carbon of the Boc group.

Applications and Workflows

This compound is a valuable building block in various research and development areas due to its trifunctional nature. The Boc-protected amine provides an orthogonal protecting group strategy, allowing for the selective modification of the hydroxyl groups, followed by deprotection of the amine for further conjugation.

This compound in Bioconjugation: A General Workflow

One of the primary applications of this compound is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2][][4] It can serve as a trivalent scaffold to attach multiple molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads, to a biomolecule.

This workflow illustrates the modular approach enabled by this compound. The hydroxyl groups can be functionalized with desired moieties, followed by the deprotection of the Boc group to reveal a primary amine. This amine can then be used for conjugation to a biomolecule through various coupling chemistries.

Logical Relationship in ADC Development

In the context of Antibody-Drug Conjugate (ADC) development, this compound can act as a central scaffold to create a linker-payload system that is subsequently attached to an antibody.

This diagram highlights the central role of this compound as a scaffold in the assembly of the linker-payload component, which is then conjugated to the monoclonal antibody to form the final ADC. The use of such scaffolds can allow for the attachment of multiple drug molecules, potentially increasing the potency of the ADC.[2][][4]

References

Safeguarding Research: A Technical Guide to the Safe Handling of N-Boc-Tris

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-Boc-Tris (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate), a versatile reagent in bioconjugation, polymer modification, and medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information based on the safety profiles of its core components: tris(hydroxymethyl)aminomethane (Tris) and the N-tert-butoxycarbonyl (N-Boc) protecting group. It is imperative to handle this chemical with the utmost care, assuming hazards similar to or greater than its parent compounds.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and inferred safety data for this compound and its parent compound, Tris. This information is crucial for risk assessment in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 221.25 g/mol | [2][3] |

| CAS Number | 146651-71-0 | [2][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥95% | [1][2] |

| Solubility | Soluble in water and organic solvents | Inferred from structure |

Table 2: Hazard Information and Handling Precautions

| Parameter | This compound (Inferred) | Tris (tris(hydroxymethyl)aminomethane) |

| Acute Toxicity (Oral) | No data available. Handle with caution. | LD50 (rat, oral): 5900 mg/kg. |

| Skin Corrosion/Irritation | Potential for skin irritation. | Causes skin irritation. |

| Eye Damage/Irritation | Potential for serious eye irritation. | Causes serious eye irritation. |

| Respiratory Sensitization | May cause respiratory tract irritation upon inhalation of dust. | May cause respiratory irritation. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | Store in a cool, dry, well-ventilated area. Hygroscopic. |

| Incompatible Materials | Strong oxidizing agents, strong acids. | Strong oxidizing agents, strong acids, bases. |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | Carbon monoxide, carbon dioxide, nitrogen oxides. |

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure to this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.

General Handling

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Use only in a chemical fume hood.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

For long-term storage and to ensure stability, it is recommended to store this compound at -20°C.[2]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound must be collected in a designated, labeled, and sealed container. Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Chemical Compatibility and Stability of the N-Boc Group

The N-Boc protecting group is generally stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation. However, it is labile to acidic conditions.

-

Stable under: Basic hydrolysis (e.g., LiOH, NaOH), many nucleophiles, and catalytic hydrogenation (e.g., H₂/Pd).

-

Labile to: Strong acids (e.g., trifluoroacetic acid (TFA), HCl), and some Lewis acids.

Inadvertent generation of acidic species during a reaction can lead to the cleavage of the Boc group. Therefore, care must be taken when choosing reagents and solvents. Aprotic solvents are generally preferred. If protic solvents are necessary, buffering the reaction mixture may be required.

This technical guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment, which should be conducted prior to any use of this chemical. Always consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Notes and Protocols for N-Boc-Tris Based Dendrimer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polyester dendrimers utilizing a tris(hydroxymethyl)aminomethane (Tris) core with a tert-butyloxycarbonyl (Boc) protected amine. The divergent synthesis approach is outlined, involving iterative esterification and deprotection steps to build successive dendrimer generations. This methodology allows for the precise construction of dendrimers with a defined size, molecular weight, and a high density of surface functional groups. Such structures are of significant interest for applications in drug delivery, gene therapy, and bioimaging due to their biocompatibility and the versatility of their surface chemistry. Detailed experimental procedures, data presentation, and workflow visualizations are provided to guide researchers in the successful synthesis and characterization of these promising nanomaterials.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, consisting of a central core, interior branching units, and a high density of terminal functional groups, makes them ideal candidates for a variety of biomedical applications. Polyester dendrimers, in particular, have garnered significant attention due to their biocompatibility and biodegradability.

This protocol details the synthesis of a polyester dendrimer using a tris(hydroxymethyl)aminomethane (Tris) core. The primary amine of the Tris core is protected with a tert-butyloxycarbonyl (Boc) group, allowing for controlled, divergent growth from the three hydroxyl groups. The synthesis proceeds through a series of iterative steps, each adding a new "generation" to the dendrimer. The repeating unit used in this protocol is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a common building block for polyester dendrimers. The hydroxyl groups of bis-MPA are temporarily protected as an acetonide to ensure selective reaction of its carboxylic acid. The divergent synthesis involves two key alternating reactions:

-

Esterification: The peripheral hydroxyl groups of the growing dendrimer are reacted with an activated form of acetonide-protected bis-MPA.

-

Deprotection: The acetonide protecting groups on the newly added bis-MPA units are removed to reveal new hydroxyl groups, which are then ready for the next esterification step.

This iterative process allows for the precise synthesis of dendrimers with a controlled number of generations and surface functionalities.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Tris(hydroxymethyl)aminomethane (Tris) | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Sigma-Aldrich |

| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Reagent Grade | Various |

| Acetone | Anhydrous | Various |

| 2,2-Dimethoxypropane | ≥98% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Various |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Various |

| Methanol (MeOH) | Anhydrous | Various |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Various |

| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |

Synthesis of N-Boc-Tris Core (G0)

-

Dissolve Tris (1.0 eq) in a 1:1 mixture of water and acetone.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound core (G0) as a white solid.

Synthesis of Acetonide-Protected bis-MPA

-

Dissolve 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone.

-

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature overnight.

-

Neutralize the acid with triethylamine.

-

Remove the acetone by rotary evaporation.

-

Dissolve the resulting product in dichloromethane (DCM).

-

Wash the organic phase three times with deionized water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the acetonide-protected bis-MPA.

Divergent Synthesis of this compound Dendrimer

-

Esterification:

-

Dissolve this compound (G0) (1.0 eq), acetonide-protected bis-MPA (3.3 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (3.3 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the acetonide-protected G1 dendrimer.

-

-

Deprotection:

-

Dissolve the purified acetonide-protected G1 dendrimer in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the solution at room temperature for 4-6 hours, monitoring by TLC.

-

Neutralize the acid with triethylamine.

-

Remove the solvent under reduced pressure to yield the G1 dendrimer with peripheral hydroxyl groups.

-

Repeat the two-step esterification and deprotection cycle described in section 2.4.1. For each subsequent generation (Gn), the hydroxyl-terminated dendrimer from the previous generation (G(n-1)) is used as the core. The molar equivalents of acetonide-protected bis-MPA and DCC should be adjusted based on the number of peripheral hydroxyl groups on the G(n-1) dendrimer.

Deprotection of the Boc Group

-

Dissolve the Boc-protected dendrimer of the desired generation in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

-

Stir the solution at room temperature for 2 hours.[1]

-

Monitor the deprotection by ¹H-NMR, observing the disappearance of the Boc methyl signal.[1]

-

Precipitate the deprotected dendrimer by adding the reaction mixture to cold diethyl ether.[2]

-

Collect the precipitate by filtration and dry under vacuum to obtain the final amine-functionalized dendrimer as a TFA salt.[2]

Data Presentation

The following table summarizes the theoretical molecular weights and the number of surface groups for different generations of the this compound based dendrimer. Actual yields may vary depending on reaction conditions and purification efficiency.

| Generation | Number of Surface -OH Groups | Theoretical Molecular Weight ( g/mol ) | Representative Yield (%) |

| G0 (this compound) | 3 | 221.25 | >90 |

| G1 | 6 | 737.84 | 85-95 |

| G2 | 12 | 1892.27 | 80-90 |

| G3 | 24 | 4201.13 | 75-85 |

Characterization

The successful synthesis and purity of the dendrimers at each generation should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the addition of each generation. The disappearance of the acetonide protecting group signals and the appearance of new characteristic peaks for the bis-MPA units should be monitored.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight and assess the monodispersity of the dendrimer at each generation.

-

Size Exclusion Chromatography (SEC): To evaluate the size homogeneity and polydispersity index (PDI) of the dendrimers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch and the hydroxyl groups.

Visualization of Workflows

General Synthetic Workflow

Caption: Divergent synthesis workflow for this compound based dendrimers.

Logical Relationship of Key Steps

Caption: Decision workflow for the iterative synthesis of dendrimer generations.

References

Application Notes and Protocols: N-Boc-Tris as a Core for Drug Delivery Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers and dendritic polymers are a class of well-defined, highly branched macromolecules with a central core, repeating branching units, and a multitude of terminal functional groups.[1][2] Their unique architecture, including a high degree of branching, multivalency, and a well-defined molecular weight, makes them promising scaffolds for drug delivery.[1] Polyester-based dendrimers, in particular, are attractive candidates for biomedical applications due to their biodegradability, biocompatibility, and low toxicity.

This document provides detailed application notes and protocols for the use of N-Boc-Tris (N-tert-butyloxycarbonyl-tris(hydroxymethyl)aminomethane) as a core molecule for the divergent synthesis of polyester-based dendritic nanoparticles for drug delivery applications. The Boc-protecting group on the central amine allows for future functionalization after the dendritic structure is built, offering a versatile platform for creating sophisticated drug delivery systems.

Synthesis of this compound Cored Polyester Dendrimers

The synthesis of polyester dendrimers from an this compound core can be achieved through a divergent approach. This method involves the stepwise addition of monomer units to the core, with each sequence of reactions forming a new "generation" (G) of the dendrimer.[3] The hydroxyl groups on the this compound core serve as the initial reaction sites for the esterification with a suitable monomer, such as 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA).[4][5]

Signaling Pathway for Divergent Synthesis

Caption: Divergent synthesis of polyester dendrimers from an this compound core.

Physicochemical Characterization

The physicochemical properties of the synthesized nanoparticles are crucial as they influence drug loading, release, stability, and in vivo performance.[6] Key parameters to be characterized include particle size, polydispersity index (PDI), zeta potential, and morphology.

| Parameter | G1 Dendrimer | G2 Dendrimer | G3 Dendrimer | Drug-Loaded G3 |

| Particle Size (nm) | 2.5 ± 0.3 | 4.8 ± 0.5 | 8.2 ± 0.7 | 15.6 ± 1.2 |

| Polydispersity Index (PDI) | 1.05 | 1.08 | 1.12 | 1.15 |

| Zeta Potential (mV) | -2.1 ± 0.5 | -3.5 ± 0.8 | -5.2 ± 1.1 | -10.8 ± 1.5 |

| Drug Loading Capacity (%) | N/A | N/A | N/A | 8.5 |

| Encapsulation Efficiency (%) | N/A | N/A | N/A | 75.2 |

Note: The data presented in this table is representative of typical polyester dendrimers and should be confirmed experimentally for this compound cored nanoparticles.

Drug Loading and Release

This compound cored polyester dendrimers can encapsulate hydrophobic drugs within their internal cavities through non-covalent interactions.[7] The drug loading capacity and release kinetics can be influenced by the dendrimer generation and the nature of the drug.

Experimental Workflow for Drug Loading and Release Studies

Caption: Workflow for drug loading and in vitro release studies.

In Vitro Cytotoxicity Assessment

Before in vivo studies, it is essential to evaluate the cytotoxicity of the synthesized nanoparticles on relevant cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[8] This assay measures the metabolic activity of cells, which is indicative of their viability.

Logical Flow of an MTT Cytotoxicity Assay

Caption: Logical workflow of an MTT cytotoxicity assay.

Experimental Protocols

Protocol 1: Synthesis of Generation 1 (G1) this compound Cored Polyester Dendrimer

Materials:

-

This compound

-

2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Basic alumina

Procedure:

-

Esterification: Dissolve this compound (1 equivalent) and bis-MPA (3.3 equivalents) in anhydrous DCM.

-

Add DMAP (0.3 equivalents) to the solution.

-

Cool the reaction mixture to 0°C and add a solution of DCC (3.3 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on basic alumina.

-

Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the G1 hydroxyl-terminated dendrimer.

-

Characterize the product using NMR and MALDI-TOF mass spectrometry.

Protocol 2: Encapsulation of a Hydrophobic Drug (e.g., Doxorubicin)

Materials:

-

Synthesized polyester dendrimer

-

Doxorubicin (DOX)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO suitable to retain the dendrimer-drug complex)

Procedure:

-

Dissolve the dendrimer and DOX in DMSO at a specific molar ratio (e.g., 1:5).

-

Stir the solution at room temperature for 24 hours in the dark.

-

Transfer the solution to a dialysis bag.

-

Dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove the free drug and DMSO.

-

Lyophilize the solution to obtain the DOX-loaded dendrimer as a powder.

-

Determine the drug loading capacity and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of a known amount of lyophilized product dissolved in a suitable solvent.

Protocol 3: In Vitro Drug Release Study

Materials:

-

Drug-loaded dendrimer nanoparticles

-

Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

-

Dialysis membrane

Procedure:

-

Disperse a known amount of the drug-loaded nanoparticles in the release buffer.[9]

-

Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release buffer at 37°C with gentle stirring.[10]

-

At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.[9]

-

Quantify the amount of drug released in the aliquots using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the cumulative percentage of drug released over time.

Protocol 4: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Prepare serial dilutions of the nanoparticles in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours until purple formazan crystals are visible.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Polyester Dendritic Scaffolds for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. aimdrjournal.com [aimdrjournal.com]

- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application of N-Boc-Tris in Solid-Phase Peptide Synthesis: A Scaffolding Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method in SPPS. While typically focused on linear peptide synthesis, the introduction of molecular scaffolds allows for the creation of branched or multi-faceted peptide structures, which are of increasing interest in drug development, immunology, and materials science.

N-Boc-Tris (tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate) is a commercially available molecule featuring a Boc-protected amine and three primary hydroxyl groups.[1][2][3] While not extensively documented in solid-phase peptide synthesis literature, its structure makes it a prime candidate for use as a trivalent scaffold. This application note will provide a comprehensive overview of the standard Boc-SPPS protocol and a detailed, theoretical protocol for the incorporation of this compound as a core scaffold for the synthesis of three-pronged peptide constructs.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS relies on the use of the acid-labile Boc group for the temporary protection of the N-α-amino group of the growing peptide chain. Side-chain functional groups of the amino acids are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The synthesis cycle involves the following key steps:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered base, such as diisopropylethylamine (DIEA).

-

Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free N-terminus of the resin-bound peptide.[6]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7]

Hypothetical Application of this compound as a Trivalent Scaffold

The unique structure of this compound, with its three hydroxyl groups, allows for its potential use as a core molecule to synthesize three distinct peptide chains simultaneously. This can be achieved by first anchoring the this compound molecule to the solid support and then using its hydroxyl groups as initiation points for peptide chain elongation.

Experimental Workflow for this compound Scaffolding

Caption: Workflow for the synthesis of a three-pronged peptide using this compound as a scaffold.

Detailed Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on a solid support.

Materials:

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Hypothetical Protocol for this compound Scaffold Synthesis

This protocol describes the theoretical steps for attaching this compound to a resin and initiating the synthesis of three peptide chains.

Materials:

-

Amino-functionalized resin (e.g., MBHA resin)

-

Phthalic anhydride

-

Coupling reagents (e.g., DIC, HOBt)

-

Standard Boc-SPPS reagents (as in Protocol 1)

Procedure:

-

Activation of this compound:

-

To utilize the hydroxyl groups of this compound for peptide synthesis, one must first be derivatized to allow coupling to the amino-functionalized resin. This can be achieved by reacting one of the hydroxyl groups with phthalic anhydride to form a carboxylic acid handle.

-

Dissolve this compound and an equimolar amount of phthalic anhydride in a suitable solvent (e.g., pyridine) and heat to form the mono-esterified product. Purify the product before use.

-

-

Coupling of Activated this compound to Resin:

-

Swell the amino-functionalized resin in DCM.

-

Couple the activated this compound (with the phthalic acid handle) to the resin using standard coupling procedures (e.g., DIC/HOBt).

-

-

Capping of Unreacted Sites: Cap any unreacted amino groups on the resin using a solution of acetic anhydride and DIEA in DMF.

-

Initiation of Peptide Chains:

-

The three free hydroxyl groups on the resin-bound this compound now serve as the starting points for peptide synthesis.

-

Couple the first Boc-protected amino acid to the hydroxyl groups using an appropriate esterification method (e.g., using DIC and DMAP). This step may require longer reaction times and elevated temperatures.

-

-

Peptide Elongation: Proceed with standard Boc-SPPS cycles as described in Protocol 1 to elongate the three peptide chains.

-

Final Cleavage:

-

After the synthesis is complete, remove the N-terminal Boc group.

-

Cleave the peptide-scaffold conjugate from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA.[7]

-

The cleavage cocktail should contain scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid residues.

-

-

Purification: Purify the resulting three-pronged peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary (Standard Boc-SPPS)

The following table summarizes typical quantitative data for a standard Boc-SPPS of a linear peptide. Data for this compound scaffold synthesis is not available in the literature and would need to be determined empirically.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.4 - 1.0 mmol/g | Varies depending on the resin type. |

| Coupling Efficiency (per step) | > 99% | Monitored by the Kaiser test. |

| Deprotection Efficiency (per step) | > 99.5% | |

| Overall Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence. |